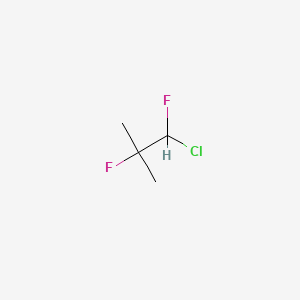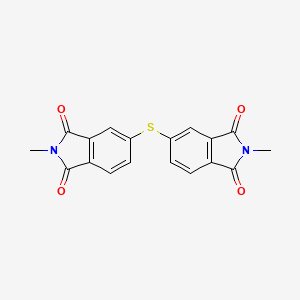
5,5'-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Sulfanediylbis(2-methyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of 2-methyl-1H-isoindole-1,3(2H)-dione with a sulfur-containing reagent. Common synthetic routes may include:
Condensation reactions: Utilizing thiols or disulfides under acidic or basic conditions.
Oxidative coupling: Employing oxidizing agents to facilitate the formation of the sulfanediyl bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis techniques, with optimizations for yield, purity, and cost-effectiveness. This might include:
Continuous flow reactors: For efficient and controlled synthesis.
Catalytic processes: To enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
5,5’-Sulfanediylbis(2-methyl-1H-isoindole
Properties
CAS No. |
91753-05-8 |
|---|---|
Molecular Formula |
C18H12N2O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C18H12N2O4S/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)25-10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3 |
InChI Key |
ULWVBNZUSDIXNG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)SC3=CC4=C(C=C3)C(=O)N(C4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


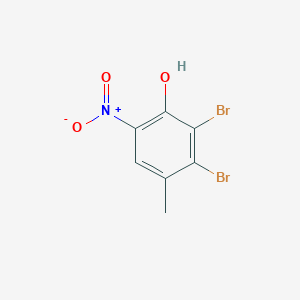
![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)
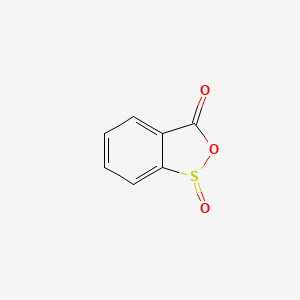
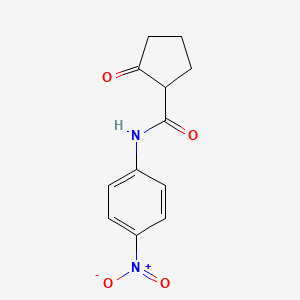
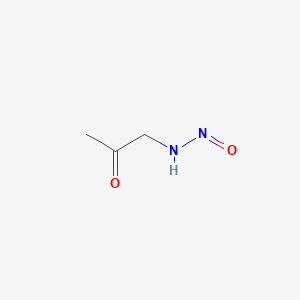
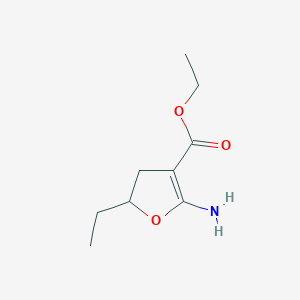
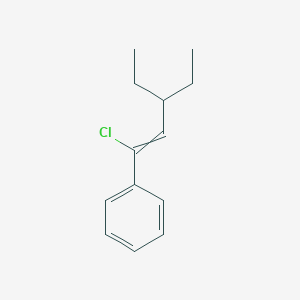
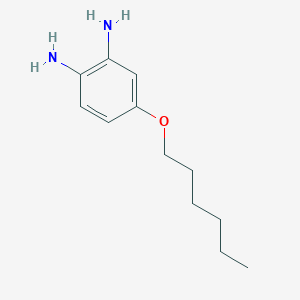
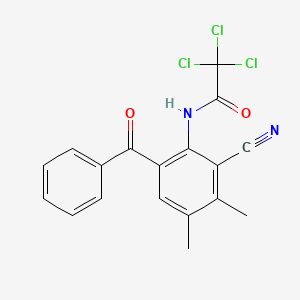
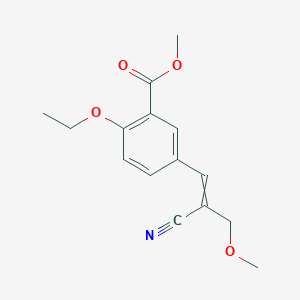
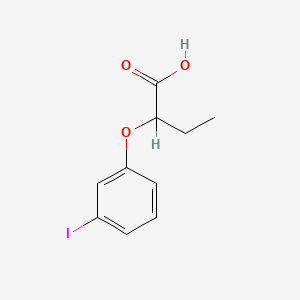
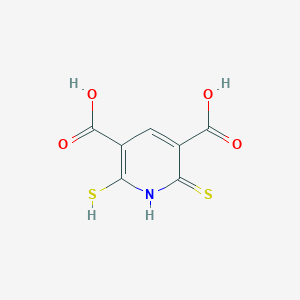
![Trimethylsilyl [(dimethylamino)methyl]methylcarbamate](/img/structure/B14372920.png)
